molecular formula C10H12O4 B585679 3,4,5-Trimethoxybenzaldehyde-13C3 CAS No. 1346605-09-1

3,4,5-Trimethoxybenzaldehyde-13C3

Cat. No.: B585679
CAS No.: 1346605-09-1
M. Wt: 199.179
InChI Key: OPHQOIGEOHXOGX-VMIGTVKRSA-N
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Description

3,4,5-Trimethoxybenzaldehyde-13C3: is an isotopically labeled compound where three carbon atoms in the benzaldehyde structure are replaced with carbon-13 isotopes. This compound is a derivative of 3,4,5-Trimethoxybenzaldehyde, which is an organic compound categorized as a trisubstituted aromatic aldehyde. The molecular formula for this compound is C73H12O4, and it is primarily used in scientific research for tracing and studying metabolic pathways .

Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzaldehyde-13C3 is a derivative of 3,4,5-Trimethoxybenzaldehyde . It is primarily used as an intermediate in the synthesis of various pharmaceutical drugs . The compound’s primary targets are the biochemical pathways involved in these syntheses .

Mode of Action

It is known that it can be used in organic synthesis reactions as a starting material for aromatic aldehydes . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

This compound is involved in the synthesis of various pharmaceutical drugs, including those used for the study of bacterial infections . It is also known to show anti-Candida efficacy and inhibit adhesion and biofilms , suggesting that it may affect the biochemical pathways related to these processes.

Pharmacokinetics

It is known that the compound is soluble in organic solvents like ethanol, methanol, and ether, but insoluble in water . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific pharmaceutical drugs it is used to synthesize . For instance, when used in the synthesis of drugs for bacterial infections, it may contribute to the antibacterial effects of these drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments than in aqueous ones . Additionally, safety measures should be taken when handling this compound, including wearing gloves, protective eyewear, and lab clothing, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Scale: 3,4,5-Trimethoxybenzaldehyde-13C3 can be synthesized from 3,4,5-Trimethoxybenzyl alcohol.

    Industrial Production Methods: On an industrial scale, the compound can be synthesized from p-cresol. The process involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: 3,4,5-Trimethoxybenzoic acid

    Reduction: 3,4,5-Trimethoxybenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Properties

CAS No.

1346605-09-1

Molecular Formula

C10H12O4

Molecular Weight

199.179

IUPAC Name

3,4,5-tri(methoxy)benzaldehyde

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1+1,2+1,3+1

InChI Key

OPHQOIGEOHXOGX-VMIGTVKRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=O

Synonyms

3,4,5-Trimethoxy-benzaldehyde-13C3;  NSC 16692-13C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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